

Evaluating the Translational Potential of Preclinical Cilengitide Research: A Comparative Guide

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Compound of Interest

Compound Name: *Cilengitide*

Cat. No.: *B523762*

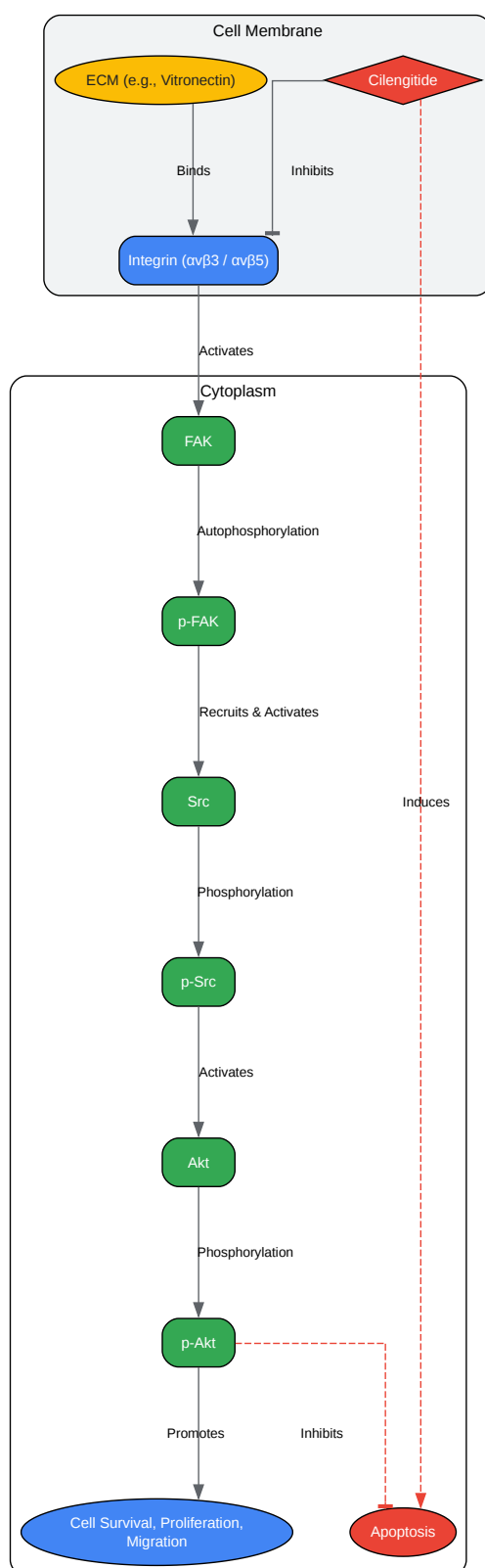
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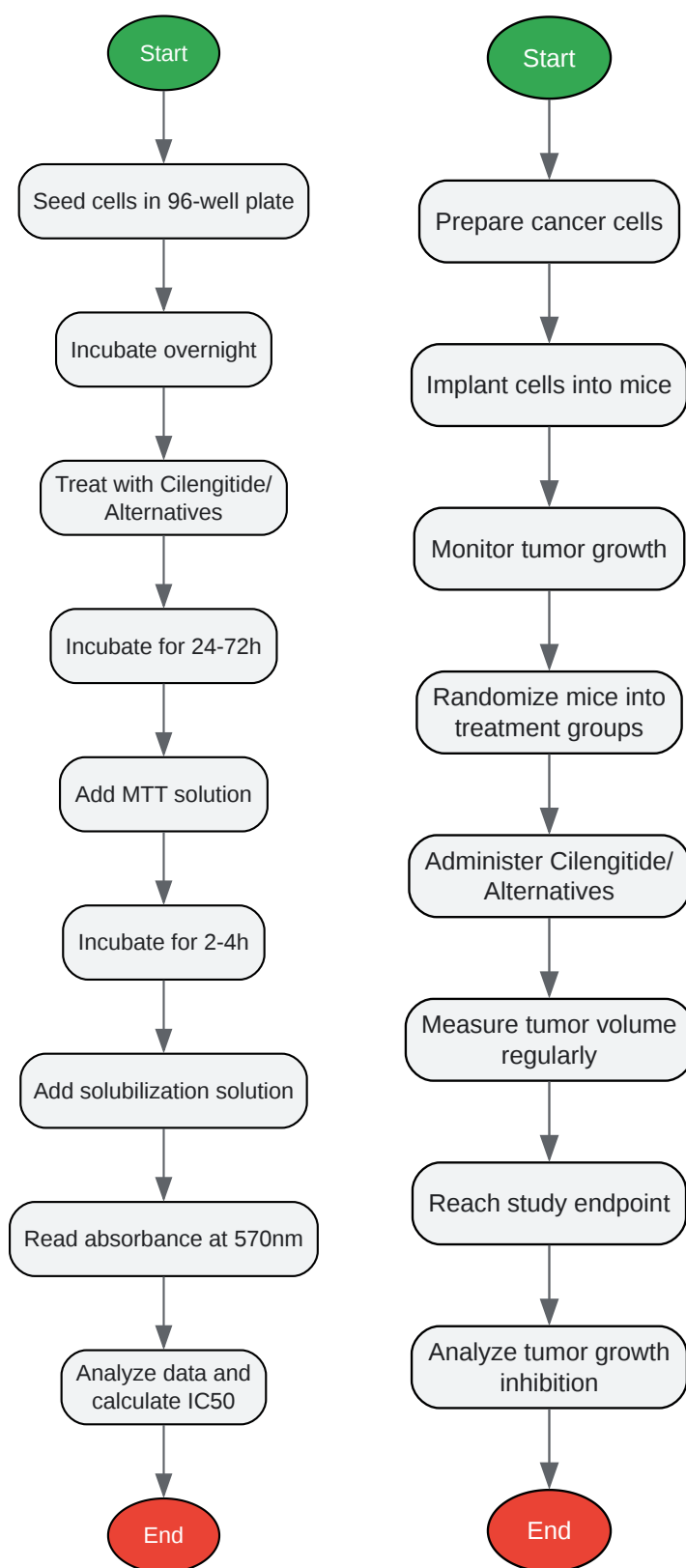
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of preclinical research on **Cilengitide**, a selective $\alpha\beta3$ and $\alpha\beta5$ integrin inhibitor. By presenting key performance data alongside alternative anti-cancer strategies and detailing the experimental methodologies, this guide aims to facilitate an objective evaluation of **Cilengitide**'s translational potential.

Mechanism of Action and Signaling Pathway

Cilengitide is a cyclic RGD pentapeptide that competitively inhibits the binding of extracellular matrix (ECM) proteins, such as vitronectin, to integrins $\alpha\beta3$ and $\alpha\beta5$.^{[1][2]} This disruption of cell-matrix interactions leads to the inhibition of downstream signaling pathways crucial for cell survival, proliferation, and migration. The primary pathway affected is the Focal Adhesion Kinase (FAK)/Src Family Kinase (Src)/Protein Kinase B (Akt) signaling cascade.^[3] Inhibition of this pathway ultimately leads to apoptosis in endothelial and some tumor cells.^[3]





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